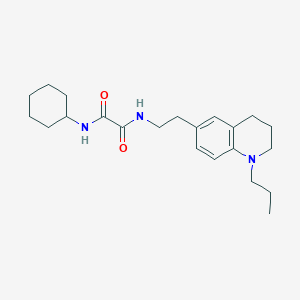
N1-cyclohexyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclohexyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as CX614, is a potent modulator of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the central nervous system, and their modulation has been linked to various neurological disorders, including epilepsy, depression, and Alzheimer's disease. CX614 has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
科学的研究の応用
Chemical Properties and Synthesis Methods
A study by Gelbrich, Haddow, and Griesser (2011) on a similar compound, gliquidone, highlights its chemical structure, displaying intramolecular and intermolecular hydrogen bonds that form hydrogen-bonded chains. This structural feature may suggest potential for chemical stability and interactions useful in material science or as a scaffold in drug development excluding the usage and side effect aspects (Gelbrich, Haddow, & Griesser, 2011).
Another research by Yehia, Polborn, & Müller (2002) demonstrates a one-pot process for synthesizing dihydropyrindines and tetrahydroquinolines, emphasizing the compound's versatility as a building block in organic synthesis. This method could facilitate the production of various derivatives for research in medicinal chemistry and material science (Yehia, Polborn, & Müller, 2002).
Thakur, Sharma, & Das (2015) explored ethyl 3-(2,4-dioxocyclohexyl)propanoate as a precursor for synthesizing N-substituted tetrahydroquinoline diones, revealing a novel pathway for generating compounds with potential applications in pharmacological research and chemical synthesis, again excluding the direct application in terms of dosage and side effects (Thakur, Sharma, & Das, 2015).
Potential Applications
- Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives with sulfonamide moiety, showing significant in vitro antitumor activity. While the study focuses on antitumor potential, the structural aspects and synthesis methodologies contribute to the broader chemical research field, offering insights into the design and development of new compounds with potential applications in cancer research (Alqasoumi et al., 2010).
特性
IUPAC Name |
N'-cyclohexyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-2-14-25-15-6-7-18-16-17(10-11-20(18)25)12-13-23-21(26)22(27)24-19-8-4-3-5-9-19/h10-11,16,19H,2-9,12-15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRXNCAGNMAORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2814097.png)

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2814100.png)

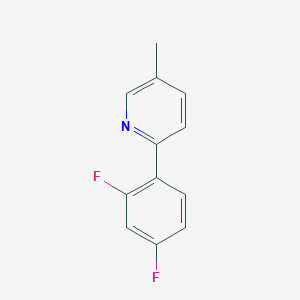
![Methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2814104.png)
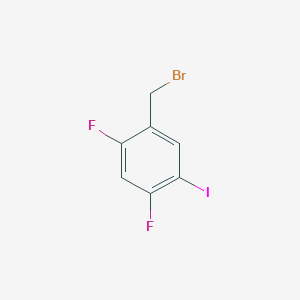
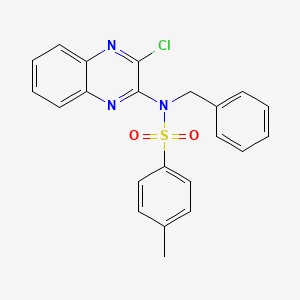
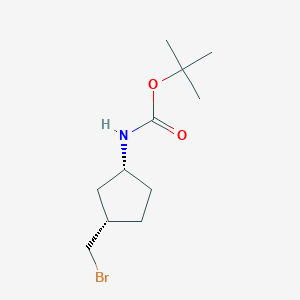

![(1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B2814114.png)
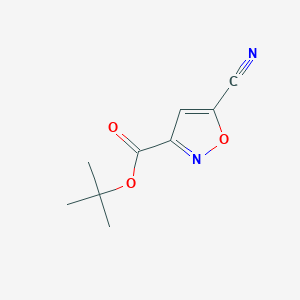
![1-Oxaspiro[2.4]heptane](/img/structure/B2814117.png)